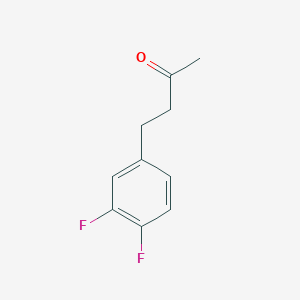

4-(3,4-Difluorophenyl)butan-2-one

描述

4-(3,4-Difluorophenyl)butan-2-one is a fluorinated aromatic ketone characterized by a four-carbon chain with a ketone group at position 2 and a 3,4-difluorophenyl substituent.

属性

IUPAC Name |

4-(3,4-difluorophenyl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSREUIIQDCZED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)butan-2-one typically involves the reaction of 3,4-difluorobenzene with butanone under specific conditions. One common method includes the Friedel-Crafts acylation reaction, where 3,4-difluorobenzene reacts with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve the desired product quality .

化学反应分析

Types of Reactions

4-(3,4-Difluorophenyl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of 4-(3,4-difluorophenyl)butanoic acid.

Reduction: Formation of 4-(3,4-difluorophenyl)butan-2-ol.

Substitution: Formation of 4-(3-methoxy-4-fluorophenyl)butan-2-one.

科学研究应用

4-(3,4-Difluorophenyl)butan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials

作用机制

The mechanism of action of 4-(3,4-Difluorophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical processes. For instance, it may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions .

相似化合物的比较

Substituent and Functional Group Variations

The table below compares 4-(3,4-Difluorophenyl)butan-2-one with structurally related compounds, focusing on substituents, functional groups, and applications:

Structural and Functional Analysis

Fluorinated Derivatives

- This compound and 1-(3,4-Difluorophenyl)butan-2-one differ in ketone position (C2 vs. C1), altering molecular geometry and biological interactions. Fluorine atoms enhance lipophilicity and metabolic stability, making these compounds valuable in drug design .

- Discontinued Analog : The discontinued 1-(3,4-Difluorophenyl)butan-2-one (CAS 1443326-90-6) highlights the impact of ketone positioning on commercial viability .

Oxygenated Derivatives

- 4-(3,4-Dimethoxyphenyl)butan-2-one : Methoxy groups increase steric bulk and reduce polarity compared to fluorine, affecting solubility and reactivity. Its safety data sheet emphasizes rigorous handling protocols .

- 4-(3,4-Dihydroxyphenyl)-2-butanone: Hydroxyl groups enhance hydrogen bonding, improving water solubility. This compound is explored for antioxidant properties but may require stabilization due to phenol oxidation .

- 4-(4-Hydroxyphenyl)butan-2-one : The para-hydroxyl group aligns with fragrance industry standards, where its use is governed by IFRA safety assessments .

Simple Phenyl Analog

- 4-Phenyl-2-butanone: Lacking electronegative substituents, it serves as a baseline for comparing electronic effects. Its lower molecular weight and simplicity make it a common lab reagent .

生物活性

4-(3,4-Difluorophenyl)butan-2-one is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and unique structural properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H10F2O

- Molecular Weight : Approximately 186.20 g/mol

- Structure : The compound features a butan-2-one backbone with a 3,4-difluorophenyl substituent, which enhances its lipophilicity and potential interaction with biological membranes.

The biological activity of this compound primarily involves its interaction with various enzymes and metabolic pathways. The presence of fluorine atoms may increase the compound's binding affinity to specific molecular targets, potentially leading to:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes, altering cellular functions.

- Receptor Modulation : The compound could interact with receptors, influencing various biological responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest it may be effective against certain bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents .

Anticancer Potential

The compound has been explored for its anticancer properties. Studies have shown that it can affect cancer cell lines through mechanisms such as:

- Inducing apoptosis (programmed cell death).

- Inhibiting cell proliferation.

These effects suggest that this compound could serve as a lead compound in cancer drug development .

Case Studies and Research Findings

- Enzyme Interaction Studies : In vitro studies have demonstrated that this compound interacts with enzymes involved in metabolic pathways. For example, it was shown to inhibit enzymes linked to the biosynthesis of cholesterol .

- Antiviral Activity : A related study evaluated the efficacy of similar difluorinated compounds against viral infections, suggesting a potential role for this compound in antiviral therapies .

- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and pharmacodynamics of this compound. Results indicated favorable absorption and distribution profiles, reinforcing its potential as a therapeutic agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。